N-(3-(dimethylamino)propyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound belonging to the class of thiazolecarboxamides. This compound is characterized by its unique structure, which includes a dimethylamino propyl group, a methyl group, a phenyl group, and an imidazo[2,1-b][1,3]thiazole ring. It is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which N-[3-(dimethylamino)propyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Shares the dimethylamino propyl group but differs in the core structure.
N,N,N′-trimethyl-1,3-propanediamine: Contains a similar dimethylamino group but has a different overall structure.
Uniqueness
N-[3-(dimethylamino)propyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its imidazo[2,1-b][1,3]thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C18H22N4OS |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C18H22N4OS/c1-13-16(17(23)19-10-7-11-21(2)3)24-18-20-15(12-22(13)18)14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,19,23) |
InChI Key |
CZJVQFSOLAMOFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCCCN(C)C |
Origin of Product |
United States |
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